(3-(Bromomethyl)-4-methoxyphenyl)boronic acid
CAS No.:
Cat. No.: VC13580342
Molecular Formula: C8H10BBrO3
Molecular Weight: 244.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BBrO3 |
|---|---|
| Molecular Weight | 244.88 g/mol |
| IUPAC Name | [3-(bromomethyl)-4-methoxyphenyl]boronic acid |
| Standard InChI | InChI=1S/C8H10BBrO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,5H2,1H3 |
| Standard InChI Key | BFTNCANTIYIBHR-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)OC)CBr)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)OC)CBr)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₈H₁₀BBrO₃ and a molecular weight of 244.88 g/mol . Its IUPAC name is [3-(bromomethyl)-4-methoxyphenyl]boronic acid, and it is alternatively labeled as 3-bromomethyl-4-methoxyphenylboronic acid or 2304634-72-6 .
Structural Features
The aromatic ring contains three key substituents:
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A boronic acid group (-B(OH)₂) at the 1-position, enabling Suzuki-Miyaura cross-coupling reactions.
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A methoxy group (-OCH₃) at the 4-position, which enhances electron density on the ring.
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A bromomethyl group (-CH₂Br) at the 3-position, providing a site for nucleophilic substitution or radical-mediated transformations .
The SMILES notation (B(C₁=CC(=C(C=C₁)OC)CBr)(O)O) and InChIKey (BFTNCANTIYIBHR-UHFFFAOYSA-N) confirm its planar geometry and hydrogen-bonding capacity .
Table 1: Key Computed Properties
| Property | Value |
|---|---|
| Topological Polar SA | 49.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Heavy Atom Count | 13 |
Synthesis and Purification
Challenges in Synthesis
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Steric Hindrance: The proximity of the boronic acid and bromomethyl groups may impede coupling efficiency.
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Sensitivity to Protodeboronation: Acidic or aqueous conditions can degrade the boronic acid moiety, necessitating anhydrous reaction environments .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group facilitates C–C bond formation with aryl halides under palladium catalysis. For instance, coupling with 5-bromo-2-fluorobenzonitrile could yield biaryl structures with applications in liquid crystals or pharmaceutical agents . The bromomethyl group remains inert under standard Suzuki conditions but can be functionalized post-coupling .
Functionalization of the Bromomethyl Group
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Nucleophilic Substitution: Reaction with amines (e.g., piperidine) produces secondary amines, useful in drug discovery .
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Radical Reactions: Initiation with AIBN enables polymerization or side-chain modifications.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃ | Biaryl Drug Candidates |
| SN2 Substitution | Piperidine, DMF | Amine-Functionalized Derivatives |
| Free-Radical Addition | AIBN, Thiols | Thioether Polymers |
Physicochemical Properties and Stability
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 7.6–7.8 (m, Ar-H), 4.7 (s, CH₂Br), 3.9 (s, OCH₃).
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¹¹B NMR: δ ~30 ppm, characteristic of tricoordinate boronic acids .
Future Directions and Research Gaps
Despite its synthetic utility, limited studies explore:
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